molecular formula C22H24FN5O5 B12629476 C22H24FN5O5

C22H24FN5O5

Cat. No.: B12629476
M. Wt: 457.5 g/mol
InChI Key: ZQEFRHXEGAAXIS-UHFFFAOYSA-N
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Description

The compound with the molecular formula C22H24FN5O5 Trelagliptin Impurity 5 . It is a derivative of Trelagliptin, which is a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes mellitus. Trelagliptin Impurity 5 is typically a solid substance and is often used in pharmaceutical research and development .

Preparation Methods

The synthesis of Trelagliptin Impurity 5 involves organic synthesis reactions conducted under laboratory conditions. The preparation typically includes the following steps:

Chemical Reactions Analysis

Trelagliptin Impurity 5 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.

    Substitution: Substitution reactions can occur, where functional groups on the molecule are replaced with other groups.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts.

Scientific Research Applications

Trelagliptin Impurity 5 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Trelagliptin Impurity 5 involves its interaction with the DPP-4 enzyme. By inhibiting DPP-4, the compound increases the levels of incretin hormones, which in turn enhance insulin secretion and decrease glucagon release. This leads to improved blood glucose control in patients with type 2 diabetes mellitus. The molecular targets include the active site of the DPP-4 enzyme, and the pathways involved are related to glucose metabolism and insulin signaling .

Comparison with Similar Compounds

Trelagliptin Impurity 5 can be compared with other DPP-4 inhibitors such as:

    Sitagliptin: Another DPP-4 inhibitor used in the treatment of type 2 diabetes. It has a different chemical structure but a similar mechanism of action.

    Saxagliptin: This compound also inhibits DPP-4 and is used for managing blood glucose levels in diabetic patients.

    Linagliptin: A DPP-4 inhibitor with a unique structure that offers a longer duration of action compared to other inhibitors.

Trelagliptin Impurity 5 is unique due to its specific structural features and its role as an impurity in the synthesis of Trelagliptin. Its distinct chemical properties and interactions with the DPP-4 enzyme make it a valuable compound for research and development in the field of diabetes treatment .

Properties

Molecular Formula

C22H24FN5O5

Molecular Weight

457.5 g/mol

IUPAC Name

ethyl 1-[5-[(3-fluorophenyl)carbamoyl]-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxylate

InChI

InChI=1S/C22H24FN5O5/c1-2-33-21(32)12-6-8-28(9-7-12)22-26-18-17(20(31)27-22)15(11-16(29)25-18)19(30)24-14-5-3-4-13(23)10-14/h3-5,10,12,15H,2,6-9,11H2,1H3,(H,24,30)(H2,25,26,27,29,31)

InChI Key

ZQEFRHXEGAAXIS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC3=C(C(CC(=O)N3)C(=O)NC4=CC(=CC=C4)F)C(=O)N2

Origin of Product

United States

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